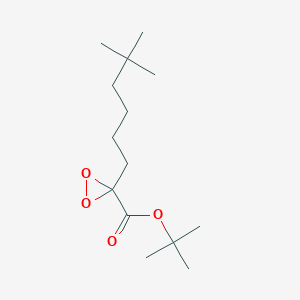
Neodecaneperoxoic acid,1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl peroxyneodecanoate: is an organic peroxide compound with the molecular formula C14H28O3 . It is commonly used as a polymerization initiator in the production of various polymers. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl peroxyneodecanoate is typically synthesized through the reaction of tert-butyl hydroperoxide with neodecanoyl chloride in the presence of an alkaline solution, such as sodium hydroxide or potassium hydroxide . The reaction involves the following steps:
Alkalization Reaction: tert-Butyl hydroperoxide is mixed with an alkaline solution.
Esterification Reaction: The mixture is then reacted with neodecanoyl chloride to form tert-butyl peroxyneodecanoate.
Quenching: The reaction is quenched to stop the process and isolate the product.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl peroxyneodecanoate is often carried out using a continuous flow process. This method involves continuously adding the reactants into a flow reactor, where the reactions occur sequentially. The continuous flow process offers advantages such as improved temperature control, shorter reaction times, and better reproducibility .
化学反応の分析
Types of Reactions: tert-Butyl peroxyneodecanoate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate polymerization reactions.
Common Reagents and Conditions:
Polymerization: It is commonly used as an initiator for the free-radical polymerization of vinyl monomers, such as polyethylene, polyvinyl chloride, and polystyrene.
Major Products Formed: The decomposition of tert-butyl peroxyneodecanoate generates free radicals, which can initiate the polymerization of monomers to form polymers. The major products formed depend on the specific monomers used in the polymerization process .
科学的研究の応用
作用機序
The mechanism of action of tert-butyl peroxyneodecanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains . The decomposition process can be triggered by heat or UV radiation, making it a versatile initiator for various polymerization processes .
類似化合物との比較
tert-Butyl peroxyneodecanoate is part of a broader class of organic peroxides used as polymerization initiators. Similar compounds include:
- tert-Butyl peroxybenzoate
- tert-Butyl peroxyacetate
- tert-Butyl peroxy-2-ethylhexanoate
- Di-tert-butyl peroxide
Uniqueness: tert-Butyl peroxyneodecanoate is unique due to its specific decomposition temperature and the stability of the free radicals it generates. This makes it particularly suitable for initiating polymerization reactions at controlled temperatures, providing better control over the polymerization process compared to other peroxides .
特性
分子式 |
C14H26O4 |
|---|---|
分子量 |
258.35 g/mol |
IUPAC名 |
tert-butyl 3-(5,5-dimethylhexyl)dioxirane-3-carboxylate |
InChI |
InChI=1S/C14H26O4/c1-12(2,3)9-7-8-10-14(17-18-14)11(15)16-13(4,5)6/h7-10H2,1-6H3 |
InChIキー |
JOIPTRRGOVGQPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCC1(OO1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
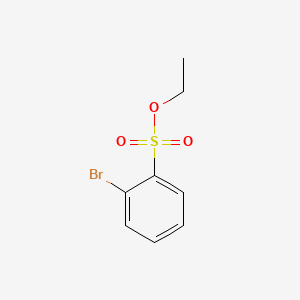
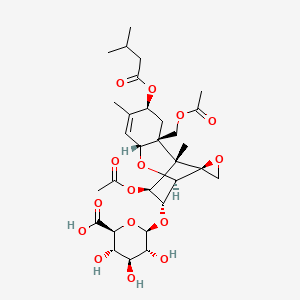



![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
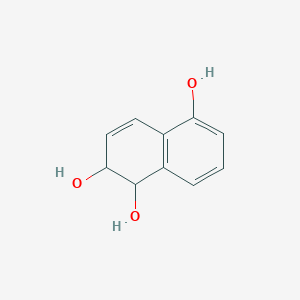
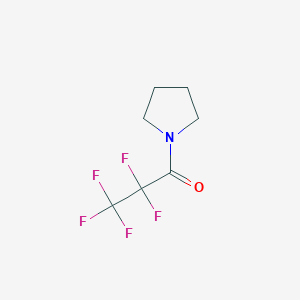
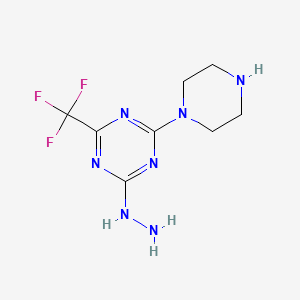
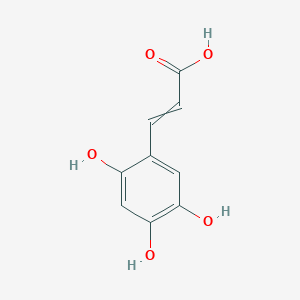
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
